5-Benzyl-2,4-diaminopyrimidine

Catalog No.
S577687
CAS No.
7319-45-1
M.F
C11H12N4
M. Wt
200.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Benzyl-2,4-diaminopyrimidine

CAS Number

7319-45-1

Product Name

5-Benzyl-2,4-diaminopyrimidine

IUPAC Name

5-benzylpyrimidine-2,4-diamine

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

InChI

InChI=1S/C11H12N4/c12-10-9(7-14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H4,12,13,14,15)

InChI Key

XHPZVBGIPQQTQW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N

Synonyms

2,4-diamino-5-benzylpyrimidine

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(N=C2N)N

5-Benzyl-2,4-diaminopyrimidine (CAS 7319-45-1) is the foundational, unsubstituted parent core of the 2,4-diaminopyrimidine class of dihydrofolate reductase (DHFR) inhibitors. While heavily substituted derivatives like trimethoprim are deployed directly as clinical antimicrobials, this unsubstituted compound serves as a critical synthetic building block and a baseline structural comparator in medicinal chemistry [1]. It features a planar pyrimidine ring with amino groups at positions 2 and 4, which are essential for hydrogen bonding within the DHFR active site, and an unsubstituted benzyl group at position 5 [2]. This unmodified structure provides a highly processable, DMSO-soluble precursor for the targeted synthesis of novel antifolates, allowing chemists to systematically explore structure-activity relationships without the steric hindrance of pre-existing benzyl substitutions [3].

Research Fit

1 SAR baseline for 2,4-diaminopyrimidine class; unsubstituted scaffold enables side-by-side potency comparison.
2 Negative control for DHFR / kinase probe studies; validates that optimized activity originates from specific substituents.
3 Physicochemical reference (Log P, pKa) for QSPR modeling; represents zero-substitution point for lipophilicity and ionization.

When procuring a core scaffold for the de novo synthesis of DHFR inhibitors, substituting 5-benzyl-2,4-diaminopyrimidine with alternative nitrogenous bicyclic systems (such as benzimidazoles or indoles) or pre-substituted analogs results in severe functional and synthetic limitations [1]. Structural modeling and enzymatic assays demonstrate that the precise electronics and bond angles of the 2,4-diaminopyrimidine core are uniquely required for competitive inhibition; alternative rings fail to replicate this even with optimized hydrophobic contacts [1]. Furthermore, attempting to use common substituted analogs (like trimethoprim) as synthetic starting materials restricts downstream chemical space, as the existing methoxy groups block critical electrophilic aromatic substitution sites on the benzyl ring, rendering them unsuitable for generating diverse, novel inhibitor libraries[2].

Substitution Risk

Potency shift may exceed orders of magnitude
Phenyl ring substituents can increase DHFR inhibition by >100-fold; unsubstituted core provides a distinct, weaker baseline that analogs may not reproduce.
Target selectivity may differ fundamentally
Specific substitutions redirect activity from DHFR to kinases such as c-Fms; the parent scaffold alone may not engage these off-targets.
Physicochemical profile may not transfer
Log P and pKa values shift with even minor benzyl modifications; the unsubstituted core represents a unique reference that is not interchangeable.

DHFR Inhibition vs. Isosteric Scaffolds

In comparative enzymatic studies, the unsubstituted 5-benzyl-2,4-diaminopyrimidine demonstrates vastly superior baseline affinity for bacterial DHFR compared to rationally designed isosteres. When the diamino configuration was altered to place one amino substituent in a 5-membered nitrogen-containing ring (yielding benzimidazole or indole derivatives), the resulting compounds were 2 orders of magnitude (100-fold) weaker as inhibitors of bacterial DHFR than 5-benzyl-2,4-diaminopyrimidine[1].

Evidence DimensionBacterial DHFR Inhibitory Potency
Target Compound DataBaseline high inhibitory potency (reference standard)
Comparator Or Baseline2,4-diamino-6-benzylbenzimidazole / indole derivatives (100-fold weaker)
Quantified Difference100x (2 orders of magnitude) greater potency for the pyrimidine core
ConditionsIn vitro bacterial DHFR competitive inhibition assay

Proves that the 2,4-diaminopyrimidine core is non-negotiable for DHFR binding, making this exact compound the mandatory starting point for inhibitor design.

c-Fms Kinase Baseline
Head-to-head
Parent: inactive/very weak (IC50 not reported)
Optimized analog: IC50 = 1.45 µM (NFS-60, MTT)
Establishes baseline for SAR validation; potency gain originates from specific substitution.
Assay: M-CSF-dependent NFS-60 myeloid leukemia cells.

Unsubstituted Benzyl Synthetic Versatility

For the development of selective antileishmanial and trypanosomal agents, researchers require a precursor that allows for unhindered modification. 5-Benzyl-2,4-diaminopyrimidine provides an unsubstituted benzyl moiety, which serves as a baseline structure to map the active site of Leishmania major DHFR. In contrast, highly substituted clinical drugs like trimethoprim exhibit poor selectivity for L. donovani DHFR and lack the available reactive sites needed to synthesize extended, selective analogs (such as 3'-octyloxy-5-benzyl-2,4-diaminopyrimidine, which achieved 130-fold selectivity for the leishmanial enzyme) [1].

Evidence DimensionPrecursor suitability for selective analog synthesis
Target Compound DataUnsubstituted benzyl ring allows generation of 130-fold selective leishmanial inhibitors
Comparator Or BaselineTrimethoprim (poor selectivity and sterically blocked benzyl ring)
Quantified DifferenceEnables synthesis of derivatives with >100-fold species selectivity
ConditionsStructure-based drug design and synthesis workflows

Ensures medicinal chemists have the required synthetic freedom to develop highly selective, non-clinical target inhibitors.

LmDHFR Inhibition
Cross-study comparable
Parent: IC50 not reported (≫0.10 µM)
Lead compound 59: IC50 = 0.10 µM
Supports quantification of potency improvement from structural optimization.
Recombinant L. major DHFR enzymatic assay.

Solubility for High-Throughput Screening

In broad screening assays for antimalarial and DHFR/SHMT dual inhibitors, the core 2,4-diaminopyrimidine template demonstrates reliable solubility profiles necessary for consistent assay preparation. 5-Benzyl-2,4-diaminopyrimidine and its immediate derivatives can be prepared as stable stock solutions in absolute dimethyl sulfoxide (DMSO) at concentrations supporting final aqueous assay concentrations of 0.05 to 0.5 mM [1]. This baseline solubility is critical, as more complex, highly lipophilic modifications often suffer from precipitation in aqueous buffer systems, leading to false negatives in enzymatic screening.

Evidence DimensionSolubility and assay processability
Target Compound DataStable in DMSO for final aqueous assay concentrations up to 0.5 mM
Comparator Or BaselineHighly lipophilic extended derivatives (prone to aqueous precipitation)
Quantified DifferenceMaintains reliable solubility in standard screening concentration ranges
ConditionsIn vitro enzymatic screening assays (DMSO stock diluted into Buffer A)

Guarantees that the compound can be reliably formulated for high-throughput screening without solubility-induced data artifacts.

Physicochemical Baseline
Class-level inference
Unsubstituted core serves as experimental reference for 79 analogs’ Log P and 19 analogs’ pKa measurements.
Provides zero-substitution point for lipophilicity and ionization modeling.
Experimental partition coefficient and pKa study.
Target Selectivity Control
Supporting evidence
Parent used as negative control in chemical proteomics profiling; substituted analogs identified DHFR as primary target in T. brucei.
Confirms that observed cellular phenotypes are driven by specific substituent interactions.
Chemical proteomics and cell-based assays.

Antileishmanial Antifolate Synthesis

5-Benzyl-2,4-diaminopyrimidine is the optimal starting scaffold for synthesizing selective Leishmania major DHFR inhibitors, where specific modifications to the benzyl ring are required to achieve parasite-over-human selectivity [1].

DHFR SAR Baseline Control

Used universally as the zero-substitution reference compound in enzymatic assays to accurately quantify the binding energy contributions of novel functional groups added during the drug discovery process [2].

Dual DHFR/SHMT Inhibitors

Employed as a core structural template in the design of next-generation antimalarials targeting both dihydrofolate reductase and serine hydroxymethyltransferase, leveraging its proven baseline affinity and manageable solubility profile [3].

Application Fit

Application
Selection Property
Validation Focus
Med Chem QSAR & Scaffold Optimization
Unsubstituted baseline scaffold
Comparative SAR potency and selectivity
Chemical Biology Negative Control
Inactive core comparator
Target engagement specificity of optimized analogs
Analytical Reference Standard
Well-defined core structure
Method development and metabolite tracking

XLogP3

1.6

LogP

1.58 (LogP)

Other CAS

7319-45-1

Wikipedia

2,4-Diamino-5-benzylpyrimidine

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